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molecular formula C11H16O2 B8105681 (2-Methoxy-4-propylphenyl)methanol

(2-Methoxy-4-propylphenyl)methanol

Cat. No. B8105681
M. Wt: 180.24 g/mol
InChI Key: VWBAMKKXWDPOOG-UHFFFAOYSA-N
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Patent
US07906549B2

Procedure details

Red-Al/toluene solution (66.5% content, 2.05 g) was slowly added to a tetrahydrofuran (3 mL) solution of the compound (1.00 g) prepared in Example 43 at an internal temperature of 5° C., followed by stirring at an internal temperature of about 35° C. for about 2.5 hours. Methanol (0.5 mL) was added to the reaction solution at an internal temperature of 9° C. to stop the reaction. The reaction solution was poured into a 50% aqueous potassium sodium tartrate tetrahydrate solution, and extracted with ethyl acetate. The organic layer was successively washed with water and brine, dried, and concentrated, to thereby obtain the title compound (0.91 g) having the following physical properties.
Name
Red-Al toluene
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium sodium tartrate tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COCCO[AlH2-]O[CH2:8][CH2:9][O:10][CH3:11].[Na+].[C:13]1(C)[CH:18]=CC=[CH:15][CH:14]=1.[O:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1.O.O.O.O.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>CO>[CH3:11][O:10][C:9]1[CH:8]=[C:18]([CH2:13][CH2:14][CH3:15])[CH:24]=[CH:23][C:22]=1[CH2:21][OH:20] |f:0.1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
Red-Al toluene
Quantity
2.05 g
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+].C1(=CC=CC=C1)C
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Name
compound
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
potassium sodium tartrate tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
by stirring at an internal temperature of about 35° C. for about 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was successively washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)CCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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